N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide
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Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide” is a chemical compound with the molecular formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton . The compound’s canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C
.
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
One significant application of compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is in the development of enzyme inhibitors, particularly carbonic anhydrases. These enzymes are crucial for various physiological functions, and their inhibition can have therapeutic applications, including treating glaucoma, epilepsy, and certain types of cancer. Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of therapeutically relevant human carbonic anhydrases. The research underscores the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as a prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Novel Synthesis Approaches
Research into compounds like this compound also contributes to advancements in synthetic methodologies. A study by Shaabani et al. (2010) introduced a novel one-pot multicomponent reaction of 2-aminophenols, Meldrum's acid, and isocyanides to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives. This method yields products in good to excellent yields at ambient temperature, showcasing an efficient pathway for synthesizing complex molecular structures, including oxazepine derivatives, which are structurally related to the compound (Shaabani et al., 2010).
Antimicrobial and Antifungal Activities
Furthermore, compounds with the [1,4]oxazepine moiety have demonstrated antimicrobial and antifungal activities, which is critical for the development of new therapeutic agents. Research by Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety, revealing significant therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This study indicates the broad-spectrum antimicrobial utility of compounds structurally related to this compound (Abbasi et al., 2016).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)19-10-8-15(27-4)12-18(19)28-5/h7-12,22H,6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJFBVUMSYQLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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